molecular formula C8H15NO4 B13002525 Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate

Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate

Cat. No.: B13002525
M. Wt: 189.21 g/mol
InChI Key: ZCOQZXLMZMVPHU-UHFFFAOYSA-N
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Description

Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is a compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by its functionalization. One common method includes the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring opening and subsequent ring-closing reactions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ring-opened products .

Scientific Research Applications

Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is unique due to its oxetane ring, which imparts distinct physicochemical properties. This ring structure is less common in natural products and synthetic compounds, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl 2-hydroxy-3-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H15NO4/c1-2-13-8(11)7(10)3-9-6-4-12-5-6/h6-7,9-10H,2-5H2,1H3

InChI Key

ZCOQZXLMZMVPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC1COC1)O

Origin of Product

United States

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